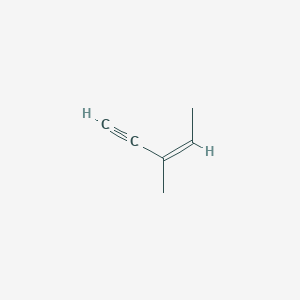

(Z)-3-methylpent-3-en-1-yne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-methylpent-3-en-1-yne is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Methods

The synthesis of (Z)-3-methylpent-3-en-1-yne can be achieved through various methods:

-

Alkyne Synthesis:

- Starting Materials: 3-methylpent-2-en-4-yne can be synthesized via alkyne precursors.

- Method: Partial hydrogenation using a Lindlar catalyst selectively reduces the triple bond to a double bond while maintaining the (Z)-configuration.

-

Industrial Production:

- Continuous flow reactors and advanced catalytic systems are employed for large-scale production, enhancing yield and efficiency.

- Purification techniques such as distillation and chromatography ensure high purity levels.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules through various reactions:

- Reactions:

- Oxidation: Converts the compound into diols or carboxylic acids using potassium permanganate or osmium tetroxide.

- Reduction: Alkyne and alkene groups can be reduced to alkanes using hydrogenation catalysts.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Research has explored the potential biological activities of this compound:

- Antimicrobial Properties: Investigated for its ability to inhibit microbial growth.

- Anti-inflammatory Effects: Potential therapeutic applications in reducing inflammation through enzyme interaction.

The compound's unique structure allows it to engage with various molecular targets, facilitating biochemical pathways that may lead to therapeutic benefits.

Industrial Applications

The compound's unique properties have led to its use in several industrial applications:

| Field | Application |

|---|---|

| Medicine | Development of antimicrobial and anti-inflammatory drugs |

| Organic Chemistry | Intermediate for synthesizing complex organic compounds |

| Material Science | Precursor for specialty chemicals and new materials |

Case Studies

-

Drug Development:

- Studies have shown that derivatives of this compound exhibit promising activity against specific bacterial strains, suggesting potential use in antibiotic formulations.

-

Biochemical Research:

- Investigations into its interaction with enzymes have revealed that it can act as an inhibitor in certain metabolic pathways, offering insights into its mechanism of action.

化学反応の分析

Hydrogenation Reactions

The triple bond undergoes selective hydrogenation under controlled conditions:

The Lindlar catalyst selectively reduces the alkyne to a Z-alkene without affecting the existing double bond. Industrial applications use continuous flow reactors for scalable production .

Oxidation Reactions

Oxidation targets the alkyne and alkene groups, yielding functionalized derivatives:

The terminal alkyne is highly susceptible to oxidative cleavage, forming carboxylic acids under strong acidic conditions .

Electrophilic Addition

The triple bond participates in Markovnikov and anti-Markovnikov additions:

Radical additions favor anti-Markovnikov products due to stability of the alkyne radical intermediate .

Cycloaddition Reactions

The conjugated ene-yne system engages in [2+2] and Diels-Alder reactions:

These reactions exploit the electron-deficient alkyne and electron-rich alkene for regioselective cycloadditions .

Alkynide Formation and Coupling

Deprotonation generates a nucleophilic alkynide for cross-coupling:

| Base | Alkyl Halide | Product | Yield |

|---|---|---|---|

| NaNH₂ | CH₃I | This compound methyl | 85% (THF, -78°C) . |

The sp-hybridized terminal proton (pKa ≈ 25) is readily deprotonated by strong bases like NaNH₂ .

Polymerization

Radical or coordination polymerization forms conjugated polymers:

| Catalyst | Conditions | Polymer Structure | Conductivity |

|---|---|---|---|

| Ziegler-Natta | TiCl₄, AlEt₃ | Poly(ene-yne) backbone | Semiconducting properties . |

The alternating double and triple bonds enable π-conjugation, relevant to materials science .

Substitution Reactions

The alkyne can undergo nucleophilic substitution in the presence of leaving groups:

| Nucleophile | Leaving Group | Product | Solvent |

|---|---|---|---|

| PhLi | -OTs | (Z)-3-methylpent-3-en-1-yn-1-ylbenzene | Ether, -30°C . |

Key Mechanistic Insights

-

Steric Effects : The Z-configuration creates steric hindrance, slowing electrophilic additions to the double bond .

-

Conjugation Stabilization : The ene-yne conjugation lowers activation energy for cycloadditions by stabilizing transition states .

-

Acid Sensitivity : Strong acids protonate the alkyne, leading to carbocation rearrangements .

Experimental data from NIST and peer-reviewed syntheses confirm these trends . Industrial patents highlight applications in vitamin A and carotenoid synthesis .

特性

CAS番号 |

14272-81-2 |

|---|---|

分子式 |

C6H8 |

分子量 |

80.13 g/mol |

IUPAC名 |

(Z)-3-methylpent-3-en-1-yne |

InChI |

InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5- |

InChIキー |

GRGVQLWQXHFRHO-WAYWQWQTSA-N |

SMILES |

CC=C(C)C#C |

異性体SMILES |

C/C=C(/C)\C#C |

正規SMILES |

CC=C(C)C#C |

Key on ui other cas no. |

1574-33-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。